Cas no 151867-81-1 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-)
![2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- structure](https://fr.kuujia.com/scimg/cas/151867-81-1x500.png)
151867-81-1 structure
Nom du produit:2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
- (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl )benzyl]-1,3-diazepan-2-one
- 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis...
- 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-, (4alpha,5alpha,6beta,7beta)-
- Dmp 323
- Dmp-323
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
- UNII-KXN3869XB2
- SCHEMBL2770886
- 1met
- 1meu
- dmp323
- [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN YLMETHYL)]-2H-1,3-DIAZEPINONE
- AKOS040745751
- XM323
- 1mes
- [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHENYLMETHYL)]-2H-1,3-DIAZEPINONE
- DTXSID40164892
- 151867-81-1
- DMP323(INHIBITOR OF DUPONT MERCK)
- (4R-(4A,5A,6B,7B))-HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-2H-1,3-DIAZEPIN-2-ONE
- CHEMBL21145
- [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN
- 2H-1,3-DIAZEPIN-2-ONE, HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-, (4R-(4.ALPHA.,5.ALPHA.,6.BETA.,7.BETA.))-
- CHEBI:42082
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
- JCR-424
- BDBM150
- XM-323
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis({[4-(hydroxymethyl)phenyl]methyl})-1,3-diazepan-2-one
- XCVGQMUMMDXKCY-WZJLIZBTSA-N
- (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis(4-(hydroxymethyl)benzyl)-1,3-diazepan-2-one
- [4R-(4.alpha.,5.alpha.,6.beta.,7.beta.)]-Hexahydro-5,6-dihydroxy-1,3-bis[(4-hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
- (4S,5R,6R,7S)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
- YLMETHYL)]-2H-1,3-DIAZEPINONE
- KXN3869XB2
- Q27120453
- 1qbs
- JCR 424
-
- Piscine à noyau: InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1
- La clé Inchi: XCVGQMUMMDXKCY-WZJLIZBTSA-N
- Sourire: OCC1C=CC(CN2C(=O)N(CC3C=CC(CO)=CC=3)[C@H](CC3C=CC=CC=3)[C@H](O)[C@@H](O)[C@H]2CC2C=CC=CC=2)=CC=1
Propriétés calculées
- Qualité précise: 566.278
- Masse isotopique unique: 566.278
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 42
- Nombre de liaisons rotatives: 10
- Complexité: 735
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 105A^2
Propriétés expérimentales
- Dense: 1.294
- Point d'ébullition: 798.6°Cat760mmHg
- Point d'éclair: 436.8°C
- Indice de réfraction: 1.667
- Le PSA: 104.47000
- Le LogP: 3.92920
2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Littérature connexe
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
151867-81-1 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-) Produits connexes
- 1351632-17-1(1-{3-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}-3-(phenylsulfanyl)propan-1-one)
- 2227663-40-1(rac-(1R,3S)-3-(1H-imidazol-5-yl)-2,2-dimethylcyclopropan-1-amine)
- 1268519-62-5(1-(4-chloro-3-methylpyridin-2-yl)ethan-1-one)
- 928653-74-1(5-Bromo-2-chloro-3-dimethoxymethyl-pyridine)
- 1428360-13-7(4-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(4-methanesulfonylphenyl)butanamide)
- 921778-34-9(N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide)
- 2171536-25-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylazetidine-3-carboxylic acid)
- 1806477-53-1(2-Bromo-1-(2-(bromomethyl)-6-hydroxyphenyl)propan-1-one)
- 1005729-21-4(N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethylbenzamide)
- 2229618-83-9(4-{5-(trifluoromethyl)furan-2-yloxy}piperidine)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot
